(1S)-2,2-dimethylcyclopropan-1-amine hydrochloride (1S)-2,2-dimethylcyclopropan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1955474-23-3
VCID: VC4449451
InChI: InChI=1S/C5H11N.ClH/c1-5(2)3-4(5)6;/h4H,3,6H2,1-2H3;1H/t4-;/m0./s1
SMILES: CC1(CC1N)C.Cl
Molecular Formula: C5H12ClN
Molecular Weight: 121.61

(1S)-2,2-dimethylcyclopropan-1-amine hydrochloride

CAS No.: 1955474-23-3

Cat. No.: VC4449451

Molecular Formula: C5H12ClN

Molecular Weight: 121.61

* For research use only. Not for human or veterinary use.

(1S)-2,2-dimethylcyclopropan-1-amine hydrochloride - 1955474-23-3

Specification

CAS No. 1955474-23-3
Molecular Formula C5H12ClN
Molecular Weight 121.61
IUPAC Name (1S)-2,2-dimethylcyclopropan-1-amine;hydrochloride
Standard InChI InChI=1S/C5H11N.ClH/c1-5(2)3-4(5)6;/h4H,3,6H2,1-2H3;1H/t4-;/m0./s1
Standard InChI Key LIVDXAAZXJCHPC-WCCKRBBISA-N
SMILES CC1(CC1N)C.Cl

Introduction

Chemical Structure and Stereochemical Considerations

The compound features a cyclopropane ring substituted with two methyl groups at the C2 position and an amine group at the C1 position, protonated as a hydrochloride salt. The (1S) configuration confers chirality, critical for interactions with biological targets .

Molecular Geometry

X-ray crystallography of analogous cyclopropane derivatives reveals bond angles of ~60° within the strained cyclopropane ring . The hydrochloride salt stabilizes the amine via ionic interactions, as evidenced by its solid-state structure in related compounds .

Table 1: Key Structural Properties

PropertyValueSource
Molecular FormulaC5H12ClN\text{C}_5\text{H}_{12}\text{ClN}
Molecular Weight121.61 g/mol
Stereochemistry(1S) configuration
Melting Point180–185°C (decomposes)

Synthesis and Resolution Strategies

Cyclopropanation Reactions

The cyclopropane core is typically synthesized via [Simmons-Smith reactions] or carbene additions to alkenes. For example, dimethyl itaconate (125) undergoes cyclopropanation with dibromocarbene to form gem-dibromocyclopropanes, which are subsequently functionalized .

Enantioselective Synthesis

Chiral resolution remains the most reliable method for obtaining the (1S)-enantiomer:

  • Enzymatic Resolution: Pig liver esterase (PLE) hydrolyzes prochiral diesters, yielding enantiomerically enriched acids. A Curtius rearrangement then converts these acids into the target amine .

  • Chiral Amine Resolution: Diastereomeric salts formed with chiral amines (e.g., dehydroabietylamine) are separated via crystallization .

Table 2: Synthesis Yields and Conditions

MethodYield (%)Enantiomeric Excess (%)Reference
Enzymatic hydrolysis + Curtius72≥98
Chiral amine resolution6595

Applications in Medicinal Chemistry

Drug Design

The cyclopropane ring’s rigidity enhances binding affinity to biological targets. For instance, (1S)-2,2-dimethylcyclopropan-1-amine serves as a precursor to:

  • Antiviral agents: Analogous cyclopropane derivatives inhibit viral proteases .

  • Neurological drugs: The amine group facilitates blood-brain barrier penetration, making it useful in antidepressants .

Agrochemistry

Cyclopropane amines are key intermediates in insecticides and herbicides due to their stability and bioactivity .

Biological Activity and Mechanism

Enzyme Inhibition

The compound’s amine group participates in hydrogen bonding with active-site residues. For example, it mimics transition states in protease-catalyzed reactions, leading to competitive inhibition .

Pharmacokinetics

  • Metabolism: Hepatic oxidation via cytochrome P450 enzymes generates hydroxylated metabolites.

  • Excretion: Renal clearance accounts for 60–70% of elimination in preclinical models .

HazardGHS CodePrecautionary Measures
Skin irritationH315Wear gloves and protective clothing
Eye damageH319Use safety goggles
Respiratory irritationH335Use in fume hood

Future Directions

  • Catalytic Asymmetric Synthesis: Developing transition-metal catalysts for enantioselective cyclopropanation could improve yields .

  • Prodrug Formulations: Modifying the amine to enhance bioavailability is under investigation .

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